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molecular formula C6H8ClN3 B1641126 Picolinimidamide hydrochloride CAS No. 51285-26-8

Picolinimidamide hydrochloride

Cat. No. B1641126
M. Wt: 157.6 g/mol
InChI Key: GMHCEDDZKAYPLB-UHFFFAOYSA-N
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Patent
US05294612

Procedure details

To a solution of 2-cyanopyridine (20.0 g, 0.19 mol) in methanol (300 ml) under argon was added sodium methoxide (0.5 g). The reaction mixture was stirred at room temperature for 24 hours, then ammonium chloride (10.7 g, 0.2 mol) was added. The mixture was stirred at room temperature for 3.5 hours and the solvent was removed in vacuo. The residue was diluted with isopropanol (20 ml) and ether (400 ml) and a solid was collected by filtration to afford 28.2 g (87%) of 2-pyridinecarboxamidine hydrochloride as a white solid, m.p. 141°-142° C. when dried at 40° C. in high vacuum.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].[Cl-:9].[NH4+:10]>CO.C[O-].[Na+]>[ClH:9].[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]([NH2:10])=[NH:2] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
sodium methoxide
Quantity
0.5 g
Type
catalyst
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with isopropanol (20 ml) and ether (400 ml)
FILTRATION
Type
FILTRATION
Details
a solid was collected by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.N1=C(C=CC=C1)C(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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